molecular formula C12H12N2O2S B2359437 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid CAS No. 310421-94-4

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid

Cat. No.: B2359437
CAS No.: 310421-94-4
M. Wt: 248.3
InChI Key: BWOVZKBKWYSBAR-UHFFFAOYSA-N
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Description

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylquinazolin-4-amine.

    Thioether Formation: The 2-methylquinazolin-4-amine is then reacted with a suitable thiol reagent, such as 3-chloropropanoic acid, under basic conditions to form the thioether linkage.

    Acid Formation: The final step involves the hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methylquinazolin-4-yl)thio)propanoic acid
  • **3-((2-Methylquinazolin-4-yl)thio)propanoic acid

Uniqueness

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities compared to other quinazoline derivatives. Its thioether linkage and propanoic acid moiety contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVZKBKWYSBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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